![molecular formula C9H10N2S B13114667 (Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)
(Benzo[b]thiophen-5-ylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Starting material: Benzo[b]thiophene-5-carbaldehyde.
- Reaction: Reflux with hydrazine hydrate to form (Benzo[b]thiophen-5-ylmethyl)hydrazine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine typically involves the formation of the benzo[b]thiophene ring followed by the introduction of the hydrazine group. One common method is the reaction of benzo[b]thiophene-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
-
Formation of Benzo[b]thiophene-5-carbaldehyde:
- Starting materials: o-silylaryl triflates and alkynyl sulfides.
- Reaction: Aryne reaction with alkynyl sulfides to form benzo[b]thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions: (Benzo[b]thiophen-5-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazones.
Substitution: Formation of halogenated benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
(Benzo[b]thiophen-5-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Benzo[b]thiophen-5-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Benzo[b]thiophene: The parent compound without the hydrazine group.
Benzo[b]thiophene-5-carbaldehyde: An intermediate in the synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine.
Benzo[b]thiophene-5-ylamine: A related compound with an amine group instead of hydrazine.
Uniqueness: this compound is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
1-benzothiophen-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-5,11H,6,10H2 |
Clave InChI |
SUXJIUODRMBJIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)C=C1CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


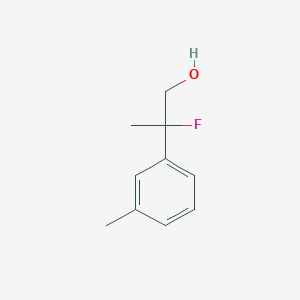

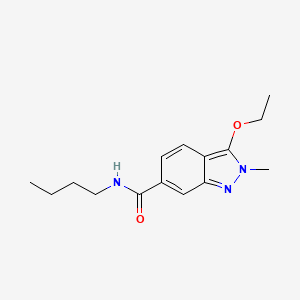
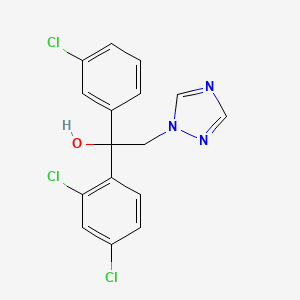
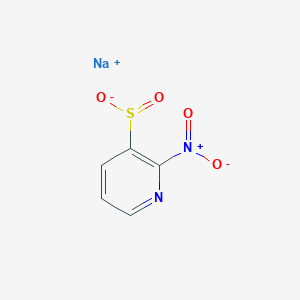
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
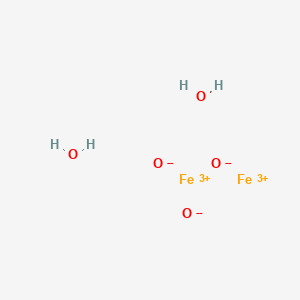
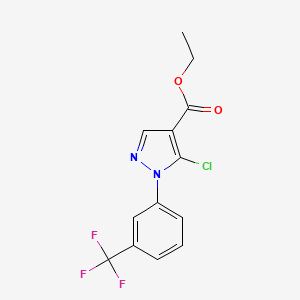
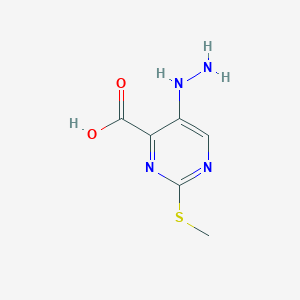
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
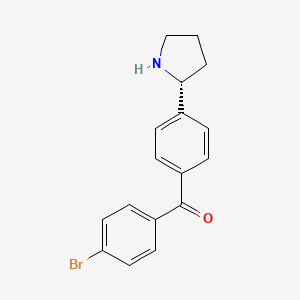
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)

